Elucidating the Structure of 5-Chloro-4-hydroxy-2-oxopentanoic Acid: A Technical Guide
Elucidating the Structure of 5-Chloro-4-hydroxy-2-oxopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-hydroxy-2-oxopentanoic acid is a halogenated α-keto acid of interest due to its role as a metabolic intermediate in the biodegradation of chlorinated aromatic compounds.[1] Despite its environmental relevance, a comprehensive public repository of experimental data for its structure elucidation is notably absent. This technical guide provides a foundational understanding of its structure, predicted physicochemical properties, and its known biological context. Furthermore, it outlines the standard experimental methodologies and expected spectroscopic features that would be employed for its definitive structure elucidation, drawing analogies from related α-keto acids. This document serves as a core resource for researchers intending to synthesize, isolate, or analyze this compound.
Introduction
5-Chloro-4-hydroxy-2-oxopentanoic acid (C₅H₇ClO₄) is a monochlorinated derivative of 4-hydroxy-2-oxopentanoic acid.[1] Its primary significance in the scientific literature stems from its identification as a metabolite in the microbial degradation pathways of environmental pollutants, such as 4-chlorobenzoate.[2][3] The elucidation of such intermediates is crucial for understanding the mechanisms of bioremediation and the environmental fate of xenobiotics. This guide addresses the structural and analytical aspects of this compound, providing both known data and a predictive framework for its characterization.
Known and Predicted Physicochemical Properties
While experimental data is scarce, computational methods provide valuable predicted properties for 5-Chloro-4-hydroxy-2-oxopentanoic acid. These are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₇ClO₄ | PubChem[1] |
| Molecular Weight | 166.56 g/mol | PubChem[1] |
| IUPAC Name | 5-chloro-4-hydroxy-2-oxopentanoic acid | PubChem[1] |
| Monoisotopic Mass | 166.0032864 Da | PubChem[1] |
| XLogP3 | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 74.6 Ų | PubChem[1] |
Proposed Structure and Elucidation Workflow
The definitive elucidation of the structure of 5-Chloro-4-hydroxy-2-oxopentanoic acid would follow a standard analytical workflow involving synthesis or isolation, followed by spectroscopic analysis.
Predicted Spectroscopic Data for Structure Elucidation
In the absence of published experimental spectra, the following sections detail the expected spectroscopic features based on the known chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at each carbon. The chemical shifts are influenced by adjacent functional groups.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling with |
| H3 (CH₂) | ~3.0 - 3.5 | Doublet of doublets (dd) | H4 |
| H4 (CH) | ~4.2 - 4.7 | Multiplet (m) | H3, H5 |
| H5 (CH₂) | ~3.6 - 4.1 | Doublet of doublets (dd) | H4 |
| OH (alcohol) | Broad singlet | Singlet (s) | - |
| OH (acid) | Broad singlet | Singlet (s) | - |
13C NMR: The carbon NMR spectrum will provide information on the carbon backbone.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~160 - 170 |
| C2 (C=O) | ~190 - 200 |
| C3 (CH₂) | ~40 - 50 |
| C4 (CH-OH) | ~65 - 75 |
| C5 (CH₂-Cl) | ~45 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Broad |
| O-H (Alcohol) | Stretch | 3200-3600 | Strong, Broad |
| C=O (Keto) | Stretch | 1700-1725 | Strong |
| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong |
| C-O | Stretch | 1050-1250 | Strong |
| C-Cl | Stretch | 600-800 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern, aiding in confirming the molecular formula and connectivity.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (166.56 g/mol ) should be observable, likely with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).
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Key Fragmentation Pathways:
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α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids.[4][5][6][7][8]
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Loss of Water: Dehydration from the alcohol functional group is a likely fragmentation.
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Loss of CO₂ or COOH: Decarboxylation or loss of the carboxyl group is expected.
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Loss of HCl or Cl: Cleavage of the carbon-chlorine bond can also occur.
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Experimental Protocols
While specific protocols for 5-Chloro-4-hydroxy-2-oxopentanoic acid are not published, the following are general methodologies for the synthesis and analysis of α-keto acids that would be applicable.
General Synthesis of α-Keto Acids
A common method for the synthesis of α-keto acids is the oxidation of the corresponding α-hydroxy acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
